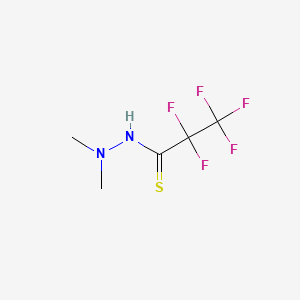

2,2,3,3,3-Pentafluoro-N',N'-dimethylpropanethiohydrazide

Description

2,2,3,3,3-Pentafluoro-N',N'-dimethylpropanethiohydrazide is a fluorinated organosulfur compound characterized by a pentafluoropropyl backbone and a thiohydrazide functional group substituted with dimethylamino groups. The pentafluoropropyl moiety confers high electronegativity, chemical stability, and resistance to metabolic degradation, making it relevant in materials science and environmental chemistry. Its thiohydrazide group enables reactivity in cyclocondensation and coordination chemistry, though its environmental prevalence and analytical detection remain understudied compared to other per- and polyfluoroalkyl substances (PFAS) .

Properties

CAS No. |

4454-49-3 |

|---|---|

Molecular Formula |

C5H7F5N2S |

Molecular Weight |

222.18 g/mol |

IUPAC Name |

2,2,3,3,3-pentafluoro-N',N'-dimethylpropanethiohydrazide |

InChI |

InChI=1S/C5H7F5N2S/c1-12(2)11-3(13)4(6,7)5(8,9)10/h1-2H3,(H,11,13) |

InChI Key |

ANGAZJPWWNXNKS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)NC(=S)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the thiohydrazide group. Specific synthetic routes and reaction conditions are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and the use of specialized equipment to ensure consistent quality.

Chemical Reactions Analysis

2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, resulting in a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein labeling.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogs sharing the pentafluoropropyl group or hydrazide/thiohydrazide functionality (Table 1).

Table 1: Key Structural Features of Analogs

Physicochemical and Reactivity Differences

- Fluorination Effects: The pentafluoropropyl group in the target compound enhances thermal stability and resistance to hydrolysis compared to non-fluorinated analogs (e.g., ethyl pentafluoropropionate).

- Substituent Impact: The N',N'-dimethylamino groups reduce steric hindrance compared to bulky substituents like benzenesulfonyl (in N'-(benzenesulfonyl)-...propanimidohydrazide), favoring nucleophilic reactivity. Electron-withdrawing pentafluorophenyl groups (e.g., in pentafluorophenylhydrazine) increase electrophilicity at the hydrazine nitrogen, accelerating cyclocondensation reactions compared to dimethylamino-substituted analogs .

Environmental Behavior and Detection

- Persistence : The target compound and its benzenesulfonyl analog are detected in biosolids, suggesting environmental persistence. Their polar nature (evidenced by early elution in LC-HRMS) may facilitate migration into aquatic systems .

- Analytical Challenges : Unlike ethyl pentafluoropropionate, which is widely used in GC/MS workflows , the thiohydrazide lacks standardized reference materials, complicating quantification in environmental matrices .

Biological Activity

2,2,3,3,3-Pentafluoro-N',N'-dimethylpropanethiohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and other relevant pharmacological effects.

The compound features a pentafluoroalkyl group, which is known for enhancing lipophilicity and potentially influencing biological interactions. The presence of the thiohydrazide moiety may also contribute to its reactivity and biological profile.

Antibacterial Activity

Recent studies have explored the antibacterial efficacy of compounds containing perfluoroalkyl groups. For instance, novel pentafluorosulfanyl-containing analogs have been developed and tested against various bacterial strains. These compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) at lower concentrations compared to traditional antibiotics like ciprofloxacin and gentamicin .

Table 1: Antibacterial Efficacy of Pentafluorosulfanyl Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|---|

| Pentafluorosulfanyl analog 1 | < 0.1 µg/mL | Yes | No |

| Pentafluorosulfanyl analog 2 | < 0.5 µg/mL | Yes | No |

| Ciprofloxacin | 1 µg/mL | Yes | Yes |

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving eukaryotic cell lines, selected pentafluorosulfanyl derivatives exhibited low cytotoxicity, indicating a favorable safety margin for further development . This is particularly important as it suggests that these compounds could be viable candidates for therapeutic applications without significant toxicity concerns.

The mechanisms underlying the antibacterial activity of these compounds involve disruption of bacterial cell membranes and oxidative stress induction. The pentafluoroalkyl groups may enhance membrane permeability or interfere with critical cellular processes such as electron transport or enzymatic functions .

Case Studies

A notable case study involved the synthesis and testing of various pentafluorosulfanyl derivatives against a panel of bacterial pathogens. The results indicated that specific modifications to the hydrazide structure could significantly enhance antibacterial potency while minimizing cytotoxic effects. For example, one derivative showed an MIC value significantly lower than that of established antibiotics in clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.